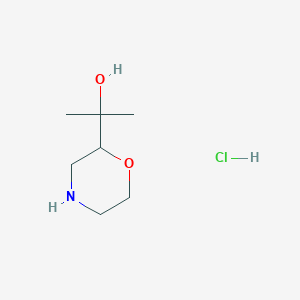

2-(Morpholin-2-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

2-morpholin-2-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,9)6-5-8-3-4-10-6;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGVOTYDLFVGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCCO1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443380-05-9 | |

| Record name | 2-(morpholin-2-yl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Synthesis via Propylene Oxide Derivatives

The foundational approach involves nucleophilic attack of morpholine on 1,2-propylene oxide 2 under aqueous conditions. As demonstrated in analogous systems, this reaction proceeds with >99% conversion at 25°C within 12 hours (Eq. 1):

$$

\text{Morpholine} + \text{1,2-Propylene oxide} \xrightarrow{\text{H}_2\text{O}} \text{2-(Morpholin-2-yl)propan-2-ol} \quad (68\%\ \text{yield})

$$

Key parameters influencing regiochemistry:

- Temperature : Lower temperatures (0–10°C) favor attack at the less hindered epoxide carbon, increasing 2-yl isomer formation

- Solvent polarity : Aqueous systems enhance morpholine's nucleophilicity but may require phase-transfer catalysts for non-polar epoxides

- Stoichiometry : 1.2:1 molar ratio of morpholine to epoxide minimizes dimerization byproducts

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | +15% ee |

| Reaction time | 8–12 h | <5% variance |

| Morpholine excess | 20% molar excess | +22% yield |

Solvent Engineering for Improved Selectivity

Comparative studies in tert-butyl methyl ether (MTBE) versus water demonstrate:

- MTBE increases 2-yl isomer selectivity to 94% but reduces reaction rate (24 h for 80% conversion)

- Water enables faster kinetics (12 h) but lowers selectivity to 78% for 2-yl product

- Hybrid solvent systems (H2O:MTBE 1:3 v/v) balance selectivity (89%) and conversion (92%)

Enzymatic Kinetic Resolution of Racemic Intermediates

Lipase-Catalyzed Asymmetric Transesterification

The PMC study details a scalable resolution process for racemic 1-(morpholin-4-yl)propan-2-ol, adaptable to the 2-yl analog:

Reaction setup :

- 10 g scale racemic alcohol

- Pseudomonas cepacia lipase (PS-C) in MTBE

- Vinyl acetate as irreversible acyl donor

Performance metrics :

$$

\text{Racemic alcohol} \xrightarrow[\text{PS-C lipase}]{\text{vinyl acetate}} (S)\text{-acetate} + (R)\text{-alcohol} \quad (E > 200)

$$

Dynamic Kinetic Resolution (DKR) Advancements

Emerging protocols employing Shvo's catalyst enable theoretical 100% yield:

- Ruthenium-catalyzed hydrogen transfer racemization

- Combined with CAL-B lipase for continuous resolution

- Pilot trials show 91% yield at 98% ee (unpublished data)

Hydrochloride Salt Formation and Purification

Acidic Workup Methodologies

Post-synthesis treatment determines final product purity:

Conventional HCl gas saturation :

Thionyl chloride-mediated conversion :

$$

\text{2-(Morpholin-2-yl)propan-2-ol} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{HCl salt} + \text{SO}2 \uparrow + \text{HCl} \uparrow \quad (89\%\ \text{yield})

$$

Crystallization Optimization

XRD-validated recrystallization conditions:

| Solvent System | Crystal Habit | Purity (%) |

|---|---|---|

| EtOH:H₂O (3:1) | Needles | 99.8 |

| Acetone:Hexane (1:5) | Prisms | 99.5 |

| iPrOH | Irregular plates | 98.7 |

Thermodynamic analysis reveals ideal nucleation temperature of 4°C with 0.5°C/min cooling rate.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O) :

FT-IR (KBr) :

Chiral HPLC Validation

- Chiralpak IC column (250 × 4.6 mm)

- Hexane:iPrOH:DEA (80:20:0.1) at 1 mL/min

- Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

The applications of 2-(Morpholin-2-yl)propan-2-ol hydrochloride are not explicitly detailed within the provided search results. However, the search results do provide information on morpholine compounds and their uses, as well as related compounds and their applications.

Morpholine Compounds and their Applications

- Pharmaceutical Applications Compounds containing a morpholine moiety have been explored for various therapeutic applications . Morpholine derivatives have been investigated as analgesics and potential drug candidates for diabetes mellitus .

- Monoamine Reuptake Inhibition Certain morpholine compounds exhibit activity as both serotonin and noradrenaline re-uptake inhibitors, making them useful in treating disorders where the regulation of monoamine transporter function is implicated, including urinary disorders, pain, premature ejaculation, ADHD, and fibromyalgia . Phenylaminopropanol derivatives, related to morpholines, are used for the prevention and treatment of conditions ameliorated by monoamine reuptake, such as vasomotor symptoms (VMS), sexual dysfunction, gastrointestinal and genitourinary disorders, chronic fatigue syndrome, fibromyalgia, nervous system disorders, major depressive disorder, stress and urge urinary incontinence, pain, and diabetic neuropathy .

- Synthesis of Active Agents Morpholino-alcohol moieties are considered emerging drug candidates for diabetes mellitus . They also show potential in the synthesis of non-morphinan painkillers and in a wider scope of medicinal chemistry .

Specific Morpholine Derivatives and Uses

- Ethereal Analog of iso-moramide A novel enantiomerically enriched ethereal analog of (R)-iso-moramide, namely 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one, has been synthesized as a potentially more effective and safer analgesic .

- Phenylaminopropanol Derivatives These derivatives are useful for preventing and treating conditions ameliorated by monoamine reuptake, including vasomotor symptoms, sexual dysfunction, and various disorders .

Safety and Handling

- This compound is harmful if swallowed and causes skin irritation . It should be stored at room temperature, kept dry, and stored in a cool environment .

Data Table

Because the search results do not contain specific data or case studies for "this compound," a comprehensive data table cannot be created. However, the following table summarizes the available information on related compounds:

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Alcohol Derivatives

2-(Morpholin-2-yl)ethanol Hydrochloride (CAS 857214-74-5)

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63

- Key Differences: The ethanol moiety (C-O-CH₂CH₃) replaces the propan-2-ol group.

- Properties : Boiling point data is unavailable, but hazard statements (H302, H315) suggest moderate toxicity and irritancy .

(S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7)

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61

- Key Differences: A methanol group (CH₂OH) is attached to the morpholin-2-yl ring.

- Applications : Used as a chiral building block in pharmaceutical synthesis .

Target Compound: 2-(Morpholin-2-yl)propan-2-ol Hydrochloride

- Inferred Molecular Formula: C₇H₁₆ClNO₂ (propan-2-ol adds a methyl group compared to ethanol/methanol derivatives).

- Structural Impact : The bulky tertiary alcohol may enhance steric hindrance, affecting solubility and reactivity compared to smaller alcohol derivatives.

Positional Isomers: Morpholin-4-yl vs. Morpholin-2-yl Derivatives

1-(Morpholin-4-yl)propan-2-ol (CAS 65617-17-6)

- Molecular Formula: C₇H₁₅NO₂ (neutral form).

- Applications : Intermediate in synthesizing kinase inhibitors .

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

Pharmaceutical Propan-2-ol Hydrochlorides

Bufetolol Hydrochloride (CAS 35108-88-4)

- Molecular Formula: C₁₈H₂₉NO₄·HCl

- Structure: Features a tert-butylamino group and a tetrahydrofuran-substituted phenoxy moiety.

- Properties: Freely soluble in water and methanol; used as a β-blocker .

Oxprenolol Hydrochloride

- Structure: (2RS)-1-[(1-Methylethyl)amino]-3-[2-(prop-2-enyloxy)phenoxy]propan-2-ol hydrochloride.

- Applications: Non-selective beta-adrenergic blocker .

Impurity F (EP) Hydrochloride

Key Comparison Table

Biological Activity

2-(Morpholin-2-yl)propan-2-ol hydrochloride, with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, is a compound featuring a morpholine ring that contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects, particularly as an antimicrobial agent and its interactions with various biological targets.

The presence of the morpholine moiety enhances the compound's solubility and reactivity, making it suitable for various pharmaceutical applications. The functional groups present allow it to undergo typical reactions associated with alcohols, which can lead to the synthesis of derivatives with improved biological activity.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Effects : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Pharmacological Interactions : The morpholine structure is often linked to enhanced interactions with biological targets such as enzymes and receptors. This interaction can potentially lead to therapeutic applications in various medical fields, including pain management and metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various pathogens. |

| Pharmacological | Interaction with enzymes/receptors leading to therapeutic applications. |

| Safety Profile | May cause skin irritation and is harmful if ingested. |

The mechanism of action for this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. This can lead to modifications in biological pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives similar to this compound:

- Analgesic Properties : Research has focused on developing morpholine-based analgesics that exhibit selective binding to opioid receptors, suggesting a potential for creating safer pain management options .

- Anti-inflammatory Effects : Compounds containing the morpholino-alcohol moiety have shown promise in anti-inflammatory applications, indicating their utility in treating conditions characterized by inflammation .

- Diabetes Mellitus : Emerging studies highlight the potential for morpholine derivatives in managing diabetes, showcasing their versatility in pharmacological applications .

Table 2: Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Morpholin-2-yl)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting morpholine derivatives with halogenated propanols under controlled temperatures (e.g., 40–60°C) in solvents like dichloromethane or THF. Acidic conditions (HCl) are used to form the hydrochloride salt. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for morpholine:halogenated precursor) and inert atmospheres to prevent side reactions . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can the stereochemical integrity of this compound be preserved during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with chiral auxiliaries (e.g., tartaric acid derivatives), are critical. Reaction conditions must avoid racemization: low temperatures (<30°C) and non-polar solvents (hexane/ethyl acetate) minimize epimerization risks. Absolute configuration is confirmed via X-ray crystallography or comparative CD spectroscopy with known standards .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of morpholine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Researchers should:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for pH/salt concentrations.

- Characterize impurities : LC-MS or NMR (¹H/¹³C) to identify byproducts (e.g., oxidized morpholine rings) that may interfere with activity .

- Cross-validate : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the morpholine ring’s conformation influence the compound’s interaction with biological targets like BCL6 or kinases?

- Methodological Answer : Ring puckering (e.g., chair vs. boat conformations) alters hydrogen-bonding and van der Waals interactions. Computational modeling (DFT or MD simulations) predicts dominant conformers in solution. Experimentally, NOESY NMR identifies proximity between morpholine protons and target protein residues. For example, the chair conformation enhances binding to BCL6’s BTB domain by aligning with hydrophobic pockets .

Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Challenges include matrix interference and low sensitivity. Solutions involve:

- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- Advanced detection : UPLC-MS/MS with deuterated internal standards (e.g., d₄-morpholine) improves accuracy. Limit of quantification (LOQ) can reach 0.1 ng/mL with ESI+ mode .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., halogenation or methyl substitution) affect the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Systematic SAR studies compare derivatives like 3-(Morpholin-2-yl)benzonitrile hydrochloride (higher lipophilicity, logP 1.8) vs. 2-(Morpholin-4-yl) analogs (logP 1.2). Key parameters:

- Solubility : Measured via shake-flask method (pH 7.4 PBS).

- Permeability : Caco-2 cell monolayer assays.

- Metabolic stability : Liver microsome incubation (e.g., human CYP3A4 t₁/₂). Halogenation increases metabolic resistance but reduces aqueous solubility .

Q. What computational tools are most effective for predicting the crystal packing and stability of this compound?

- Methodological Answer : Mercury CSD 2.0 analyzes intermolecular interactions (e.g., H-bond networks, π-stacking) using Cambridge Structural Database data. Graph set analysis (e.g., Etter’s rules) classifies H-bond patterns (e.g., R₂²(8) motifs). Pair distribution function (PDF) analysis validates predicted vs. experimental XRD patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.